4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide
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Overview
Description
4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl ring, along with a pyrazole ring substituted with diphenyl groups and a carbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide typically involves a multi-step process. One common method involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with 3,5-diphenyl-1H-pyrazole-1-carbothioamide under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonic acids.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(6-methoxy-8-quinolinyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(6-methyl-5-quinolinyl)diazenyl]-1-naphthalenamine
Uniqueness
4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide is unique due to the presence of both the diazenyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
35872-40-3 |
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Molecular Formula |
C22H16N6O2S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-3,5-diphenylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H16N6O2S/c23-22(31)27-21(16-9-5-2-6-10-16)20(19(26-27)15-7-3-1-4-8-15)25-24-17-11-13-18(14-12-17)28(29)30/h1-14H,(H2,23,31) |
InChI Key |
ZTWRNJLQQHIXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C(=S)N)C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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